Boc-Tyr(tBu)-OH
Description
Boc-Tyr(tBu)-OH, or N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine, is a protected amino acid derivative widely used in peptide synthesis. Its structure includes a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of tyrosine. This dual protection enhances stability during solid-phase peptide synthesis (SPPS), particularly under acidic or basic reaction conditions.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426916 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47375-34-8 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Pathway
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Methyl Ester Formation :
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Reagents : SOCl₂, methanol.
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Conditions : Reflux.
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Product : Tyr-OMe·HCl.
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Z-Protecting Group Introduction :
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Reagents : Z-Cl, Na₂CO₃.
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Conditions : pH 7–10.
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Product : Z-L-Tyr-OMe.
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O-tert-butyl Ether Formation :
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Reagents : Isobutene, H₂SO₄.
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Conditions : 20°C, 1–10 days.
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Product : Z-L-Tyr(tBu)-OMe.
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Deprotection and Boc Protection :
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Reagents : NaOH, Fmoc-OSu.
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Conditions : pH 8–10.
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Product : Fmoc-Tyr(tBu).
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Key Data
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| O-tert-butyl Ether | Isobutene, H₂SO₄, 20°C, 10d | – | – | |
| Boc Protection | Boc₂O, NaOH, THF, rt, 10h | 90% | >99% |
Advantages :
Mitsunobu Reaction for O-tert-butyl Ether Formation
This method employs a Mitsunobu reaction to install the tBu group.
Reaction Pathway
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Trifluoroacetylation :
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Reagents : Trifluoroacetic anhydride, pyridine.
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Conditions : 0–5°C, reflux.
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Product : N-trifluoroacetyl-L-tyrosine methyl ester.
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Mitsunobu Etherification :
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Reagents : N-tert-butoxycarbonyl-ethanolamine, triphenylphosphine, di-tert-butyl azodicarboxylate (DBAD).
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Conditions : 0–5°C, rt.
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Product : Crude O-tert-butyl-L-tyrosine.
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Hydrolysis and Boc Protection :
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Reagents : NaOH, Boc₂O.
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Conditions : Room temperature.
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Product : Boc-Tyr(tBu)-OH.
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Key Data
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Mitsunobu Reaction | DBAD, PPh₃, 0–5°C, rt | 81.4% | 99.3% | |
| Boc Protection | Boc₂O, NaOH, THF, rt | – | – |
Mechanistic Insight :
The Mitsunobu reaction enables efficient O-alkylation by converting the phenolic hydroxyl into a good leaving group via oxidation.
Industrial-Scale Synthesis Methods
Optimized protocols for large-scale production.
Method A: One-Pot Boc Protection
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Aqueous NaOH/KOH Solution :
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Reagents : (Boc)₂O, TYR.
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Conditions : Batchwise addition, pH control.
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Product : Boc-Tyr-OH.
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O-tert-butyl Protection :
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Reagents : Isobutene, H₂SO₄.
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Conditions : 20°C, 10 days.
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Product : this compound.
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Key Data
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and tBu protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, where the tBu group is replaced by other functional groups.
Oxidation Reactions: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups. The reaction is typically carried out at room temperature for a few hours.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate to replace the tBu group.
Oxidation: Oxidizing agents such as iodine or potassium permanganate can be used to oxidize the phenolic hydroxyl group.
Major Products Formed
Deprotection: The major products formed are L-tyrosine and the corresponding by-products of the protecting groups.
Substitution: The major products are substituted tyrosine derivatives with various functional groups replacing the tBu group.
Oxidation: The major products are oxidized tyrosine derivatives, such as quinones.
Scientific Research Applications
Overview : In drug development, Boc-Tyr(tBu)-OH is crucial for synthesizing peptide-based therapeutics. The protecting groups enable chemists to modify peptides selectively, enhancing their pharmacological properties.
Case Study : Research has demonstrated that peptides synthesized using this compound showed improved stability and bioactivity compared to unprotected counterparts. This has implications for developing targeted therapies in oncology and other fields .
Bioconjugation Techniques
Overview : this compound is also utilized in bioconjugation techniques, which involve attaching peptides to other biomolecules such as proteins or oligonucleotides.
Case Study : A notable application was reported where this compound was used to conjugate therapeutic peptides to antibodies, enhancing their delivery and efficacy in targeted cancer therapies. The controlled deprotection allowed for precise attachment without compromising the activity of either component.
Material Science
Overview : The compound is employed in developing peptide-based materials such as hydrogels and nanomaterials for various applications in biotechnology and medicine.
Case Study : Research has explored the use of this compound in creating hydrogels that mimic extracellular matrices. These materials showed promise in tissue engineering applications due to their biocompatibility and ability to support cell growth .
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Deprotection Reactions : The Boc and tBu groups can be removed using trifluoroacetic acid (TFA) or hydrochloric acid.
- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitutions.
- Oxidation Reactions : The phenolic hydroxyl group can be oxidized to form quinones.
Reaction Conditions
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Deprotection | TFA, room temperature | L-tyrosine |
| Substitution | Alkyl halides, potassium carbonate | Substituted tyrosine derivatives |
| Oxidation | Iodine, potassium permanganate | Oxidized tyrosine derivatives |
Mechanism of Action
The mechanism of action of Boc-Tyr(tBu)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine from unwanted reactions, while the tBu group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds. The molecular targets and pathways involved include the selective protection and deprotection of functional groups in amino acids and peptides .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Boc-Tyr(tBu)-OH, or N-tert-butoxycarbonyl-L-tyrosine, is a protected form of the amino acid tyrosine that has garnered attention in peptide synthesis and medicinal chemistry. Its unique properties and biological activities make it a valuable compound in pharmacological research. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₇NO₅
- CAS Number : 47375-34-8
- Molecular Weight : 341.42 g/mol
The structure features a tert-butoxycarbonyl (Boc) group that protects the amino group, allowing for selective reactions during peptide synthesis. The t-butyl (tBu) group enhances the hydrophobicity of the tyrosine residue, which can influence the compound's biological interactions.
Synthesis of this compound
The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where this compound serves as a building block for more complex peptides. A notable study demonstrated the synthesis of various peptides incorporating this compound using Fmoc chemistry on a resin, optimizing conditions to prevent racemization and enhance yield .
Table 1: Synthesis Conditions for this compound
| Reagent | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| HCTU | 60 min coupling | 57.0 | 98.8 |
| DIEA | 30 min cleavage | - | - |
Biological Activity
This compound has been studied for its role in various biological activities, particularly in the context of peptide hormones and opioid receptor interactions.
Opioid Receptor Binding
Research indicates that peptides incorporating this compound exhibit significant binding affinities for opioid receptors. In a structure–activity relationship (SAR) study, compounds synthesized with this amino acid demonstrated high affinity for both δ and μ opioid receptors, suggesting potential therapeutic applications in pain management .
Case Study: Analgesic Peptide Development
A study focused on developing bifunctional peptides that combine opioid agonist and substance P antagonist activities used this compound as a key intermediate. The resulting peptides showed enhanced analgesic effects without inducing tolerance, indicating that modifications at the C-terminus of these peptides could lead to improved pharmacological profiles .
Nanoparticle Formulation
Recent advancements have also explored the formulation of this compound into nanoparticles for drug delivery applications. These nanoparticles demonstrated favorable characteristics such as reduced particle size and improved solubility, enhancing their potential for biomedical applications .
Table 2: Properties of this compound Nanoparticles
| Property | Value |
|---|---|
| Particle Size | 281.5 ± 2.7 nm |
| Zeta Potential | - |
| Drug Loading Efficiency | - |
Q & A
Basic Research Questions
Q. How can researchers optimize the coupling efficiency of Boc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Coupling efficiency depends on reaction temperature, solvent choice, and coupling agents. For this compound, studies recommend using 0.5–1.0 equivalents of coupling agents like HATU or HCTU in dimethylformamide (DMF) at 25–40°C. Pre-activation of the amino acid for 5–10 minutes before resin addition improves yields . Monitor reaction completion via Kaiser or chloranil tests. Adjust resin swelling (e.g., with dichloromethane) to enhance accessibility for bulky tert-butyl-protected tyrosine .
Q. What are the critical handling precautions for this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H332, H335 hazards) .
- Spill Management : Collect spills using vacuum systems with HEPA filters; avoid dry sweeping to prevent aerosolization .
- Storage : Keep containers tightly sealed at 2–8°C in a dry environment to prevent hydrolysis of the Boc and tBu groups .
Q. How can researchers validate the purity and identity of this compound before use in synthesis?
- Methodological Answer :
- Analytical Techniques :
- Moisture Analysis : Karl Fischer titration to confirm water content <0.5% .
Advanced Research Questions
Q. How do discrepancies in this compound’s reported stability under acidic conditions impact peptide deprotection strategies?
- Methodological Answer : Conflicting data on tert-butyl group stability in trifluoroacetic acid (TFA) require validation. For example:
- Controlled Testing : Compare cleavage rates of this compound in 20–95% TFA at 0–25°C using HPLC .
- Mitigation : Add scavengers (e.g., triisopropylsilane) to minimize side reactions during global deprotection .
- Alternative Strategies : Use orthogonal protecting groups (e.g., Fmoc for amine) to enable selective deprotection .
Q. What experimental approaches resolve low solubility of this compound in non-polar solvents during fragment condensation?
- Methodological Answer :
- Co-solvent Systems : Test DMF:THF (1:1) or DCM with 1% acetic acid to enhance solubility .
- Microwave-Assisted Synthesis : Increase temperature to 50°C (monitor for decomposition via TLC) .
- Derivatization : Temporarily convert the carboxylic acid to a pentafluorophenyl ester for improved solubility .
Q. How can researchers address gaps in ecological toxicity data for this compound during waste disposal?
- Methodological Answer :
- Extrapolation : Use OECD guidelines to test acute toxicity in Daphnia magna (EC50) and biodegradability via closed bottle tests .
- Neutralization : Treat waste with 1M NaOH to hydrolyze the compound into less hazardous tyrosine derivatives before disposal .
- Collaboration : Partner with environmental chemistry labs to quantify bioaccumulation potential using logP calculations (estimated logP = 3.2) .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
